N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-8-4-5-14(11-16)12-17(23-10-9-21-19(23)25)13-22-18(24)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMMRGNICDQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxoimidazolidinyl intermediate: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the oxoimidazolidinyl ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the oxoimidazolidinyl intermediate.
Coupling with benzamide: The final step involves coupling the intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide has shown promise in various therapeutic areas:
- Anticancer Activity: Preliminary studies indicate that the compound exhibits antiproliferative effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.
- Anti-inflammatory Properties: Research suggests that this compound may modulate inflammatory responses, potentially serving as a treatment for inflammatory diseases. In vitro assays have demonstrated a reduction in inflammatory markers when treated with this compound.
Biochemical Probes
The unique structure of this compound allows it to function as a biochemical probe, aiding in the study of various biological processes:
- Interaction with Enzymes: The compound may interact with enzymes such as carbonic anhydrases, which play a crucial role in acid-base balance and respiration. Understanding these interactions can provide insights into its potential therapeutic mechanisms.
- Dopamine Transport Modulation: Given its structural components, it is hypothesized that the compound could influence dopamine transporters, relevant in neuropharmacology and the treatment of neurodegenerative diseases.
Industrial Applications
Beyond medicinal uses, this compound can be utilized in industrial settings:
- Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic compounds, which can be applied in pharmaceuticals and other chemical industries.
- Catalysis: The compound's unique properties may allow it to act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages. |
| Study 3 | Enzyme Interaction | Identified as an inhibitor of carbonic anhydrases with potential applications in respiratory diseases. |
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. As an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), it inhibits the activation of these receptors, which play a crucial role in the immune response. By blocking these receptors, the compound can modulate immune signaling pathways and potentially reduce inflammation.
Comparison with Similar Compounds
Substituent Variations: Fluorophenyl vs. Chlorophenyl and Other Aromatic Groups
The 3-fluorophenyl group in the target compound distinguishes it from analogs with chlorophenyl or non-halogenated aromatic substituents. For example:
- : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide incorporates a chlorophenyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability or alter binding pocket interactions .
- : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) is a fungicide with a chlorophenyl group. Fluorine’s electronegativity in the target compound could enhance dipole interactions in biological systems compared to chlorine .
Table 1 : Impact of Halogen Substituents
Heterocyclic Moieties: Imidazolidinone vs. Imidazole and Oxadiazole
The 2-oxoimidazolidin-1-yl group in the target compound contrasts with other heterocycles in benzamide derivatives:
- : 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide contains an imidazole ring. Imidazolidinone’s cyclic urea structure may improve hydrogen-bonding capacity compared to imidazole’s aromatic nitrogen lone pairs .
- : Compounds like 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide feature oxadiazole rings.
Table 2 : Heterocycle Comparison
Agrochemical Benzamide Derivatives
Benzamide derivatives in pesticides () highlight structural motifs that diverge from the target compound:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Contains a trifluoromethyl group, enhancing hydrophobicity and fungal target inhibition .
- Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide): A pyridinecarboxamide with a hydroxyphenyl group, suggesting redox activity.
Table 3 : Agrochemical vs. Target Compound
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target compound | Benzamide | 3-Fluorophenyl, imidazolidinone | Not specified |
| Flutolanil | Benzamide | Trifluoromethyl, isopropoxy | Fungicide |
| Inabenfide | Pyridinecarboxamide | Chlorophenyl, hydroxyphenyl | Plant growth reg. |
Sulfur-Containing Derivatives
While the target compound lacks sulfur, derivatives like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide incorporate thioether linkages. Sulfur atoms can enhance lipophilicity and metal-binding capacity but may increase metabolic oxidation risks .
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide, with the CAS Number 1421496-63-0, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, as well as its mechanism of action, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1421496-63-0 |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated the effects of various synthesized compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture methods.
Case Study Findings
- Cell Lines Tested : A549, HCC827, NCI-H358
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
- Results :
- The compound showed IC50 values indicating effective cytotoxicity:
- A549: (2D), (3D)
- HCC827: (2D), (3D)
- NCI-H358: (2D), (3D)
- The compound showed IC50 values indicating effective cytotoxicity:
These findings suggest that the compound possesses promising antitumor properties that warrant further investigation for potential therapeutic applications in cancer treatment .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.
Research Findings
- The compound demonstrated notable antibacterial effects against Escherichia coli and Staphylococcus aureus.
- The study indicated that modifications in the chemical structure could enhance antimicrobial potency without significantly increasing toxicity .
The biological activity of this compound is believed to involve interaction with specific molecular targets:
Q & A
Q. What are the optimal synthetic routes for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide?
Methodological Answer: The synthesis of benzamide derivatives often involves coupling reactions between acyl chlorides and amines. For example:
- Step 1: React 3-fluorophenylpropylamine derivatives with acyl chlorides (e.g., benzoyl chloride) under anhydrous conditions.
- Step 2: Introduce the 2-oxoimidazolidin-1-yl moiety via cyclization using polyphosphoric acid (PPA) or other protonating agents at elevated temperatures (100–120°C) to promote intramolecular dehydration .
- Step 3: Monitor reaction progress via TLC and purify via recrystallization (e.g., methanol or toluene) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the fluorophenyl, benzamide, and imidazolidinone moieties. For example, the imidazolidinone carbonyl typically appears at ~170 ppm in 13C NMR .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, ~1700 cm⁻¹ for imidazolidinone) .
- Mass Spectrometry (ESI-MS): Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for cyclization steps. For instance, frontier orbital analysis can predict reactivity of intermediates .
- Data-Driven Screening: Apply machine learning to analyze experimental parameters (e.g., solvent polarity, temperature) from analogous benzimidazole syntheses to narrow optimal conditions .
Q. How to resolve contradictory data in reaction yields during scale-up?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design can test the impact of PPA concentration, reaction time, and solvent .
- In Situ Monitoring: Employ HPLC or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What structural modifications enhance bioactivity while maintaining stability?
Methodological Answer:
- SAR Studies: Replace the fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare bioactivity using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
- Thermal Analysis: Perform TGA/DTA to assess stability. For example, derivatives with bulkier substituents may show higher decomposition temperatures .
Q. How to address impurities from incomplete cyclization?
Methodological Answer:
- Chromatographic Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted intermediates.
- Kinetic Control: Optimize reaction time and temperature to favor cyclization over side reactions (e.g., dimerization). For imidazolidinone formation, temperatures >100°C and excess PPA are critical .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
